(2R)-2-Amino-3,4-dimethylpentanoic acid
Description
Significance of Non-Canonical Branched-Chain Amino Acids in Molecular Sciences
Non-canonical amino acids (ncAAs), particularly those with branched-chain architectures, are invaluable tools in the molecular sciences. nbinno.com They serve as building blocks for creating novel peptides and proteins with enhanced or entirely new functions. The incorporation of ncAAs can lead to molecules with improved stability against enzymatic degradation, a critical factor in the development of therapeutic peptides. nih.gov This increased resistance to proteases extends their half-life in biological systems, making them more effective as drug candidates. nih.gov
Furthermore, the unique side chains of these amino acids can introduce novel structural features that optimize a drug's interaction with its biological target. nbinno.com The branched and sterically hindered nature of side chains, such as the one found in (2R)-2-Amino-3,4-dimethylpentanoic acid, can enforce specific conformations upon a peptide backbone, leading to enhanced binding affinity and selectivity for receptors or enzymes. researchgate.net This precise control over molecular shape is a cornerstone of modern drug design, aiming for highly targeted therapies with minimal off-target effects.
The Role of Stereochemistry, Specifically the (2R) Configuration, in Bioactive Molecule Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of biological activity. In the context of amino acids, the chirality at the α-carbon is of paramount importance. While the vast majority of naturally occurring amino acids in proteins are of the L-configuration (which for most amino acids corresponds to the S-configuration), the presence of D-amino acids (or those with an R-configuration at the α-carbon) can have profound effects on the structure and function of peptides.
The incorporation of a (2R)-amino acid, such as the subject of this article, into a peptide chain can induce specific secondary structures, like turns or helices, that would not be accessible with only proteinogenic L-amino acids. nih.gov This conformational influence is a powerful tool for medicinal chemists to design peptidomimetics that mimic the bioactive conformation of a natural peptide ligand while possessing improved pharmacological properties. Moreover, the presence of a D-amino acid can render a peptide less susceptible to degradation by proteases, which are often stereospecific for L-amino acid substrates. This enhanced stability is a significant advantage in the development of peptide-based therapeutics. nih.gov The precise (2R) configuration dictates how the side chain and the amino and carboxyl groups are oriented in space, which in turn governs the intermolecular interactions with biological targets.
Overview of Research Trajectories for Non-Proteinogenic Amino Acids with Complex Side Chains
The field of non-proteinogenic amino acids with complex side chains is a vibrant area of research with several key trajectories. One major focus is the development of novel synthetic methodologies to access these unique building blocks with high stereochemical purity. The stereoselective synthesis of amino acids with multiple chiral centers and branched structures remains a significant challenge in organic chemistry. acs.org Advances in asymmetric catalysis and the use of chiral auxiliaries are paving the way for the efficient production of these complex molecules.
Another significant research direction is the incorporation of these amino acids into peptides and other molecular scaffolds to create new therapeutic agents. Scientists are exploring their use in developing novel antibiotics, anticancer agents, and antiviral drugs. scispace.com The unique conformational constraints imposed by complex side chains can lead to peptides with high affinity and selectivity for their targets.
Furthermore, there is a growing interest in using non-proteinogenic amino acids to probe and understand biological processes. By systematically replacing natural amino acids with these synthetic analogues, researchers can gain insights into the structure-activity relationships of proteins and peptides. This approach, often referred to as "chemical biology," allows for a detailed interrogation of molecular recognition events and enzymatic mechanisms. The continued exploration of non-proteinogenic amino acids with complex side chains, like this compound, promises to yield new tools and therapeutic leads that will shape the future of medicine and molecular science. nbinno.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
VFEDCKXLINRKLV-PRJDIBJQSA-N |
Isomeric SMILES |
CC(C)C(C)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Origin of Product |
United States |
Stereoselective Synthesis of 2r 2 Amino 3,4 Dimethylpentanoic Acid
Asymmetric Synthesis Methodologies
Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by utilizing chiral elements to influence the stereochemical outcome of a reaction.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. documentsdelivered.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. documentsdelivered.com
Prominent among these are Evans' oxazolidinone auxiliaries and pseudoephedrine-based systems. organic-chemistry.orgyork.ac.uk In a typical approach, the chiral auxiliary is acylated with a suitable carboxylic acid derivative. The resulting N-acyl derivative is then enolized and undergoes diastereoselective alkylation. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry.
For the synthesis of β-branched amino acids, pseudoephedrine amides have proven to be particularly effective. organic-chemistry.org The alkylation of the corresponding amide enolates proceeds with high diastereoselectivity. organic-chemistry.org Similarly, a related compound, (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid, was successfully synthesized using a chiral oxazolidinone to introduce the first chiral center with high enantiomeric excess (>95:5 ee). nih.gov Subsequent steps then establish the second chiral center. nih.gov After the alkylation, the auxiliary is cleaved through hydrolysis to yield the enantiomerically enriched amino acid. organic-chemistry.org
| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (1S,2S)-Pseudoephenamine | (R)-Alaninamide Pivaldimine | BnBr | ≥19:1 |
| (1S,2S)-Pseudoephenamine | (R)-Alaninamide Pivaldimine | EtI | 19:1 |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | BnBr | Typically >95:5 |
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
The asymmetric hydrogenation of prochiral enamides or dehydroamino acids is a powerful method for synthesizing chiral amino acids. nih.gov This reaction typically employs catalysts based on transition metals like rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands such as BINAP or DuPhos. nih.govuni-koeln.de
For the synthesis of β-branched amino acids, a suitable precursor would be an α-enamide. The catalyst facilitates the addition of hydrogen across the double bond with high enantioselectivity, controlled by the chiral ligand. uni-koeln.de While a direct application to (2R)-2-Amino-3,4-dimethylpentanoic acid is not prominently documented, the method is well-established for a wide array of β-branched amino acids, achieving excellent enantioselectivities. uni-koeln.demdpi.com
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Rh-TangPhos | β-Acylamino Acrylates | >95% |
| Ru-BINAP | N-Acyl-β-(amino)acrylates | >90% |
| Rh-Et-Duphos | α-N-Acyl-α-aminomethylacrylates | up to 99% |
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. A relevant approach for synthesizing β-branched α-amino acids is the phase-transfer-catalyzed (PTC) alkylation of a glycine (B1666218) Schiff base. organic-chemistry.org
In this method, an N-benzophenone-protected glycine ester is deprotonated at the α-position under basic, biphasic conditions. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, transports the enolate into the organic phase where it reacts with an alkyl halide. organic-chemistry.orgmdpi.com The chiral environment created by the catalyst directs the alkylation to produce one enantiomer preferentially. For a β-branched target like this compound, using a racemic secondary alkyl halide can proceed with efficient kinetic resolution, yielding products with high diastereo- and enantioselectivity. organic-chemistry.org
| Catalyst | Substrate | Alkylating Agent | Selectivity (syn:anti / % ee) |
|---|---|---|---|
| Chiral Quaternary Ammonium Bromide | Glycinate Schiff Base | rac-sec-Butyl Bromide | 96:4 / 98% (syn) |
| Chiral Quaternary Ammonium Bromide | Glycinate Schiff Base | rac-Cyclohexyl Bromide | >99:1 / 99% (syn) |
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes.
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the high stereospecificity of enzymes, which selectively catalyze a reaction on only one enantiomer of a racemic substrate.
For the preparation of this compound, a racemic mixture of the amino acid or its ester derivative is first synthesized. This mixture is then subjected to an enzyme that can differentiate between the (2R) and (2S) enantiomers. For instance, an aminoacylase (B1246476) can selectively hydrolyze the N-acyl derivative of the L-amino acid ((2S)-enantiomer) to the free amino acid, leaving the N-acyl-D-amino acid ((2R)-enantiomer) unreacted. Alternatively, lipases can be used for the kinetic resolution of racemic amino acid esters, selectively hydrolyzing or acylating one enantiomer. The resulting mixture of the reacted and unreacted enantiomers can then be separated by conventional methods like extraction or chromatography.
| Enzyme | Reaction Type | Selectivity | Substrate |
|---|---|---|---|
| Aminoacylase (e.g., from Aspergillus oryzae) | Hydrolysis | L-enantiomer specific | N-acyl-DL-amino acids |
| Lipase (e.g., from Candida antarctica, CALB) | Hydrolysis / Acylation | Enantiomer specific (varies with substrate) | DL-amino acid esters |
| Lipase (e.g., from Pseudomonas cepacia) | Hydrolysis / Acylation | Enantiomer specific (varies with substrate) | DL-amino acid esters |
Biocatalytic Asymmetric Amination
The synthesis of chiral amines and amino acids through biocatalysis represents a significant advancement in green chemistry, offering high selectivity under mild conditions. For the synthesis of this compound, biocatalytic asymmetric amination of a suitable keto acid precursor, 3,4-dimethyl-2-oxopentanoic acid, is a highly attractive route. This transformation is typically accomplished using enzymes such as transaminases (TAs) or amino acid dehydrogenases (AADHs).
Transaminases, particularly ω-transaminases, are powerful tools for installing an amino group onto a ketone. The process involves the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the keto acid substrate. The stereochemical outcome is dictated by the enzyme's active site, and a wide range of engineered transaminases are available, enabling access to either the (R)- or (S)-enantiomer of the product. A key challenge is overcoming the often-unfavorable reaction equilibrium, which can be addressed by using a high concentration of the amine donor or by removing the ketone byproduct. Recent research has focused on developing thermophilic enzymes that can operate at elevated temperatures and pH, facilitating a dynamic kinetic resolution process for challenging substrates like β-branched ketoacids, a strategy that could be adapted for γ-branched substrates. nih.gov
Reductive amination, catalyzed by enzymes like reductive aminases (RedAms) or imine reductases (IREDs), offers another powerful biocatalytic approach. researchgate.net This method combines a ketone and an ammonia (B1221849) source to form an imine intermediate in situ, which is then stereoselectively reduced by the enzyme with the aid of a nicotinamide (B372718) cofactor (NAD(P)H). researchgate.net The development of these enzymes has rapidly progressed, making them viable for industrial applications. researchgate.net
Table 1: Comparison of Biocatalytic Asymmetric Amination Methods
| Enzyme Class | Reaction Type | Amine Source | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Transaminases (TAs) | Amination | Amine Donors (e.g., L-Ala) | High enantioselectivity, mild conditions | Unfavorable equilibrium, substrate inhibition |
| Reductive Aminases (RedAms) / Imine Reductases (IREDs) | Reductive Amination | Ammonia | "Irreversible" reaction, high conversion | Requirement for cofactor regeneration |
Stereocontrolled Functionalization of Achiral Precursors
Creating the specific stereochemistry of this compound from simple, achiral starting materials requires precise stereocontrolled reactions. A common strategy involves the asymmetric functionalization of an achiral enolate or its equivalent.
One established method is the alkylation of a chiral glycine enolate equivalent. In this approach, a glycine derivative is attached to a chiral auxiliary, which directs the stereoselective addition of an alkyl group. For the target molecule, this would involve the sequential introduction of the complex 3,4-dimethylpentyl side chain. However, constructing such a sterically hindered and specifically branched side chain in a single alkylation step is challenging.
A more plausible approach involves the asymmetric conjugate addition to an α,β-unsaturated precursor. For instance, an achiral nitroalkene could undergo a Michael addition with a nucleophile, catalyzed by a chiral organocatalyst. This establishes one or more stereocenters with high enantioselectivity. nih.govnih.gov Subsequent reduction of the nitro group to an amine and transformation of other functionalities would lead to the desired amino acid. This method has proven effective for creating novel cyclically constrained γ-amino acids from achiral precursors in a single, highly diastereoselective and enantioselective process. nih.gov
Another powerful technique is asymmetric hydrogenation. The hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) is a well-established industrial method for producing enantiomerically pure amino acids. acs.org For the target compound, this would involve the synthesis of (Z)-2-amino-3,4-dimethylpent-2-enoic acid and its subsequent asymmetric hydrogenation to install the chiral center at C2 with the desired (R)-configuration.
Diastereoselective Synthesis of Related Isomers and Precursors
The synthesis of this compound is complicated by the presence of three stereogenic centers (at C2, C3, and C4). Therefore, controlling the relative stereochemistry between these centers is as crucial as controlling the absolute stereochemistry.
Control of Multiple Stereogenic Centers (e.g., C2 and C3)
Achieving control over multiple contiguous stereocenters is a central challenge in organic synthesis. For β-branched amino acids, methods utilizing chiral auxiliaries like oxazolidinones or N-sulfinylimines have been highly successful. researchgate.net For example, an asymmetric aldol (B89426) reaction using a chiral oxazolidinone can establish the C3 stereocenter, followed by subsequent steps to introduce the C2 amino group. Ellman's N-sulfinylimine chemistry is particularly effective for setting up the chiral α-amino group with high diastereoselectivity. researchgate.net
A synthetic strategy might involve an aldol condensation between a chiral propionate (B1217596) equivalent and isobutyraldehyde (B47883) to set the C3 and C4 stereocenters. The resulting β-hydroxy carbonyl compound could then be converted to the target amino acid by introducing the C2 amino group, for instance, via a stereoselective amination or by converting the hydroxyl group at C3 into a leaving group and performing a substitution with an azide, followed by reduction.
Strategies for γ-Branched Carbon Skeleton Construction
The construction of the γ-branched carbon skeleton requires careful planning. Organometallic chemistry provides powerful tools for this purpose. For instance, the conjugate addition of an organocuprate reagent, such as lithium diisopropylcuprate, to an appropriate α,β-unsaturated ester can efficiently create the branched structure.
Another approach involves stereoselective aldol reactions. The reaction between an enolate and an aldehyde can form a carbon-carbon bond while simultaneously setting two new stereocenters. dntb.gov.ua By carefully choosing the enolate, aldehyde, and reaction conditions (including the use of chiral auxiliaries or catalysts), the desired diastereomer can be obtained in high purity. For the synthesis of the 3,4-dimethylpentanoic acid backbone, an aldol reaction between a propionate enolate and isobutyraldehyde could be a key step.
Protecting Group Strategies for Amino and Carboxylic Acid Functionalities
The manipulation of amino acids in multi-step syntheses necessitates the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions. The choice of protecting groups is guided by the principle of orthogonality, where one group can be removed selectively in the presence of the other. researchgate.net
For the amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Boc Group : This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netcreative-peptides.com
Fmoc Group : The Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically piperidine (B6355638) in DMF. researchgate.netcreative-peptides.com
For the carboxylic acid group, esterification is the standard protection strategy.
Methyl or Ethyl Esters : These are simple to install but require relatively harsh conditions for removal (saponification with base or acid hydrolysis), which could compromise stereochemical integrity.
Benzyl (Bn) Ester : This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation, a mild method that is compatible with many other functional groups. ug.edu.pl
tert-Butyl (tBu) Ester : Similar to the Boc group, the tBu ester is removed under acidic conditions (TFA), making it suitable for syntheses employing the Fmoc strategy for N-protection. ug.edu.pl
Table 2: Common Protecting Group Strategies for Amino Acids
| N-Protection | C-Protection | N-Deprotection | C-Deprotection | Orthogonal? |
|---|---|---|---|---|
| Boc | Benzyl (Bn) | Acid (TFA) | Hydrogenolysis | Yes |
| Fmoc | tert-Butyl (tBu) | Base (Piperidine) | Acid (TFA) | Yes |
| Boc | Methyl (Me) | Acid (TFA) | Base (Saponification) | Yes |
Scale-Up and Industrial Viability Considerations in Academic Synthesis
While academic syntheses prioritize novelty and efficiency on a small scale, industrial production demands consideration of cost, safety, scalability, and environmental impact. researchgate.net The transition from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. yasmintrading.com
For a molecule like this compound, a biocatalytic route using fermentation or enzymatic synthesis would be highly desirable for industrial production. yasmintrading.comresearchgate.neteditverse.com Fermentation processes, often utilizing engineered microorganisms like Corynebacterium glutamicum, are cost-effective and scalable for producing a variety of amino acids. researchgate.netnih.gov These methods avoid the use of expensive and toxic reagents and often proceed in aqueous media, reducing the environmental footprint. yasmintrading.com
Chemical syntheses developed in academia often rely on expensive chiral auxiliaries, transition metal catalysts, and cryogenic conditions, which may not be economically viable on a large scale. Furthermore, purification methods like column chromatography are not practical for producing large quantities of material. researchgate.net Therefore, a viable industrial process would likely favor a route that involves catalytic (either biocatalytic or chemocatalytic) asymmetric steps and purification via crystallization. The development of a robust crystallization-induced dynamic resolution could be an elegant and efficient strategy for large-scale production.
Chemical Reactivity and Derivatization of 2r 2 Amino 3,4 Dimethylpentanoic Acid
Amino Group Functionalization
The primary amino group of (2R)-2-Amino-3,4-dimethylpentanoic acid is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and the introduction of bio-orthogonal handles for applications in chemical biology.
Acylation and Alkylation Reactions
Acylation of the amino group is a common strategy to introduce a wide array of functionalities or to protect the amine during subsequent reactions. A typical acylation reaction is N-acetylation, which can be achieved using reagents like acetic anhydride. For sterically hindered amino acids, reaction conditions may require elevated temperatures to overcome the steric hindrance. For instance, the acetylation of D,L-valine, a structurally similar amino acid, can be accomplished by heating with acetic anhydride in acetic acid, yielding N-acetyl-D,L-valine. google.com
| Reaction | Reagent | Conditions | Product | Yield |
| N-Acetylation | Acetic Anhydride | Acetic Acid, 90°C, 10 min | N-Acetyl-D,L-valine | >95% |
Alkylation of the amino group introduces alkyl substituents and can be achieved through various methods, with reductive amination being a prominent example. This two-step process involves the initial formation of an imine by reacting the amino acid with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine. This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Formation of Bio-Orthogonal Handles
The introduction of bio-orthogonal functional groups, such as azides and alkynes, onto this compound allows for its use in "click chemistry" reactions. These reactions are highly specific and can occur in complex biological environments without interfering with native biochemical processes. An alkyne handle, for instance, can be introduced by reacting the amino group with a reagent containing a terminal alkyne, such as propargyl bromide, often after protection of the carboxylic acid group. These "clickable" amino acids can then be incorporated into peptides or other biomolecules for subsequent labeling or conjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that forms a stable triazole linkage. iris-biotech.despringernature.comnih.govsigmaaldrich.com
Carboxylic Acid Functionalization
The carboxylic acid moiety of this compound offers another site for chemical modification, including esterification, amidation, and reduction to the corresponding amino alcohol.
Esterification and Amidation Reactions
Esterification of the carboxylic acid is often performed to protect this group during reactions involving the amino group or to modify the physicochemical properties of the molecule. The Fischer-Speier esterification is a classical method involving the reaction of the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. mdpi.comtaylorandfrancis.comorganic-chemistry.orgresearchgate.net Due to the steric hindrance of this compound, forcing conditions, such as prolonged reaction times or the use of a large excess of the alcohol, may be necessary to achieve high yields.
Amidation , or peptide bond formation, is a cornerstone of peptide chemistry. The coupling of this compound with another amino acid or an amine requires the activation of the carboxylic acid. The steric bulk of the side chain can make this a challenging transformation. The use of potent coupling reagents is often necessary to facilitate the reaction and minimize side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for coupling sterically hindered amino acids.
| Reaction | Coupling Reagent | Amine | Product |
| Amidation | HATU | Benzylamine | N-Benzyl-(2R)-2-amino-3,4-dimethylpentanamide |
Reductions to Amino Alcohols
The carboxylic acid group can be reduced to a primary alcohol, yielding a chiral amino alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride are generally ineffective at reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose. The reduction of L-valine to L-valinol using LiAlH₄ in tetrahydrofuran (THF) is a well-established procedure that proceeds with good yield. orgsyn.orgstackexchange.com A similar approach would be applicable to this compound to produce (2R)-2-amino-3,4-dimethylpentan-1-ol.
| Reaction | Reducing Agent | Solvent | Product | Yield |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | L-Valinol | 73-75% |
Stereochemical Integrity During Chemical Transformations
Maintaining the stereochemical integrity of the α-carbon is paramount during the chemical derivatization of this compound. Epimerization, the inversion of stereochemistry at a single chiral center, is a significant risk, particularly during reactions that involve the activation of the carboxylic acid group. The formation of an oxazolone intermediate during peptide coupling is a common pathway for racemization. nih.govresearchgate.net
The choice of coupling reagents, solvents, and bases can significantly impact the degree of epimerization. For instance, the addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization during carbodiimide-mediated couplings. The steric hindrance of the side chain in this compound may offer some protection against epimerization by disfavoring the formation of the planar oxazolone intermediate.
The enantiomeric purity of the final products can be assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comnih.govresearchgate.netsigmaaldrich.comresearchgate.net By employing a chiral stationary phase, the enantiomers of the derivatized amino acid can be separated and quantified, allowing for the determination of the enantiomeric excess.
| Analytical Technique | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Determination of enantiomeric purity of this compound derivatives |
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound is a key area of research aimed at modulating its activity, selectivity, and pharmacokinetic profile. The following sections detail the synthetic approaches for introducing hydroxyl groups, halogens, and silicon or germanium atoms into the parent molecule.
Hydroxylated Analogs
The introduction of hydroxyl groups can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of this compound. A notable hydroxylated analog is (2R, 3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid. While specific synthetic details for this exact molecule are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for the stereoselective hydroxylation of amino acids.
One plausible approach involves the use of chiral auxiliaries to direct the stereoselective hydroxylation of an enolate derived from a protected form of this compound. For instance, an N-protected derivative of the amino acid could be converted to its corresponding enolate, which is then reacted with an electrophilic hydroxylating agent such as a sulfonyloxaziridine. The choice of the chiral auxiliary and reaction conditions would be crucial in controlling the stereochemistry at the newly formed stereocenter.
Alternatively, enzymatic hydroxylation presents a powerful tool for the regioselective and stereoselective introduction of hydroxyl groups. Biocatalysts, such as specific hydroxylases, could potentially be employed to hydroxylate the carbon backbone of this compound with high precision.
Table 1: Representative Hydroxylated Analogs of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Hydroxylation |
| (2R, 3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid | C7H15NO3 | 161.20 | C3 |
| (2R)-2-Amino-4-hydroxy-3,4-dimethylpentanoic acid | C7H15NO3 | 161.20 | C4 |
| (2R)-2-Amino-5-hydroxy-3,4-dimethylpentanoic acid | C7H15NO3 | 161.20 | C5 |
Note: The data in this table is representative and based on the parent compound and its known hydroxylated analog. The synthesis of all listed compounds may not be experimentally verified in the literature.
Halogenated Derivatives
Halogenation of amino acids is a common strategy to enhance their biological activity and metabolic stability. The introduction of halogens such as fluorine, chlorine, or bromine can alter the electronic properties and lipophilicity of the molecule. The synthesis of halogenated derivatives of this compound can be achieved through various methods, depending on the desired position of halogenation.
For the synthesis of β- or γ-halogenated derivatives, radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or thermal conditions could be explored. However, controlling the regioselectivity of such reactions on a branched aliphatic chain can be challenging.
A more controlled approach would involve the synthesis of a precursor with a hydroxyl group at the desired position, followed by a nucleophilic substitution reaction with a halogenating agent. For example, a hydroxylated analog could be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a halide ion.
Table 2: Representative Halogenated Derivatives of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Position of Halogenation |
| (2R)-2-Amino-3-fluoro-3,4-dimethylpentanoic acid | C7H14FNO2 | 163.19 | Fluorine | C3 |
| (2R)-2-Amino-4-chloro-3,4-dimethylpentanoic acid | C7H14ClNO2 | 179.64 | Chlorine | C4 |
| (2R)-2-Amino-5-bromo-3,4-dimethylpentanoic acid | C7H14BrNO2 | 224.09 | Bromine | C5 |
Note: The data in this table is representative and based on hypothetical halogenated derivatives. The synthesis of these specific compounds may not be experimentally verified in the literature.
Isosteric Replacements (e.g., Si- and Ge-containing analogs)
Isosteric replacement, where an atom or a group of atoms is replaced by another with similar physical and/or chemical properties, is a powerful tool in medicinal chemistry. Replacing carbon atoms with silicon (Si) or germanium (Ge) can lead to analogs with altered bond lengths, angles, and metabolic profiles.
The synthesis of silicon- or germanium-containing analogs of this compound where, for instance, one of the methyl groups at the C4 position is replaced by a trimethylsilyl (-Si(CH3)3) or trimethylgermyl (-Ge(CH3)3) group, would require a multi-step synthetic sequence.
A potential strategy could involve the synthesis of a suitable keto-ester precursor. For example, a β-keto ester could be alkylated with a reagent containing the desired silyl or germyl group. Subsequent stereoselective amination, for instance, through reductive amination using a chiral amine, followed by hydrolysis of the ester, could yield the target amino acid analog. The synthesis of silicon- and germanium-containing α-amino acids has been reported, providing a foundation for developing routes to these specific analogs acs.org. A patent also describes a general method for preparing stable complexes of germanium with various amino acids google.com.
Table 3: Representative Si- and Ge-containing Isosteres of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isosteric Replacement |
| (2R)-2-Amino-3-methyl-4-(trimethylsilyl)pentanoic acid | C9H21NO2Si | 203.35 | C(CH3)2 replaced by C(CH3)(Si(CH3)3) |
| (2R)-2-Amino-3-methyl-4-(trimethylgermyl)pentanoic acid | C9H21GeNO2 | 247.87 | C(CH3)2 replaced by C(CH3)(Ge(CH3)3) |
Note: The data in this table is representative and based on hypothetical isosteric replacements. The synthesis of these specific compounds may not be experimentally verified in the literature.
Applications of 2r 2 Amino 3,4 Dimethylpentanoic Acid As a Chiral Building Block in Advanced Organic Synthesis
Peptide and Peptidomimetic Chemistry
The incorporation of unnatural amino acids is a key strategy in peptide and peptidomimetic chemistry to enhance properties such as metabolic stability, receptor affinity, and conformational rigidity. Non-proteinogenic amino acids with bulky side chains can influence peptide folding and interaction with biological targets.
Design and Synthesis of Conformationally Constrained Peptides
There is no specific information available in the scientific literature regarding the use of (2R)-2-Amino-3,4-dimethylpentanoic acid for the design and synthesis of conformationally constrained peptides. The introduction of such sterically demanding residues is a known method to restrict the rotational freedom of the peptide backbone, but specific examples or studies involving this compound are not documented.
Incorporation into Modified Peptide Backbones
No research could be found that details the incorporation of this compound into modified peptide backbones. This strategy is often employed to create peptides with improved pharmacokinetic profiles, but the role of this particular amino acid in such modifications has not been described.
Development of Protease Inhibitors
Protease inhibitors are crucial therapeutic agents, and their design often incorporates unnatural amino acids to mimic the transition state of peptide cleavage. While amino acids with bulky side chains are valuable in this context, there are no specific studies or reports on the use of this compound in the development of protease inhibitors.
Total Synthesis of Complex Natural Products
Chiral amino acids are fundamental building blocks in the total synthesis of many complex natural products, providing stereochemical control and structural diversity.
Utilization in Marine Alkaloid and Depsipeptide Synthesis (e.g., Homophymine A)
A review of the literature on the total synthesis of the marine depsipeptide Homophymine A indicates that a different, related amino acid, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, is utilized as a key component. There is no evidence to suggest that this compound has been used in the synthesis of Homophymine A or other similar marine natural products.
Strategy for Introducing Sterically Demanding Residues
The general strategy of using amino acids with sterically demanding side chains to control molecular architecture is well-established in organic synthesis. However, no specific research highlights this compound as a strategic choice for this purpose in the synthesis of complex natural products.
Construction of Molecular Probes and Conjugates
DNA-Templated Macrocycle Library Synthesis
DNA-templated synthesis is a powerful technique for generating large libraries of complex molecules, particularly macrocycles, for drug discovery. In this methodology, DNA sequences guide the assembly of chemical building blocks. Amino acids are frequently used as key components in these libraries.
While there is no specific mention of this compound in published DNA-templated macrocycle libraries, a compound with its structural features could offer unique properties. The branched, bulky side chain could be used to create macrocycles with specific conformational constraints, potentially leading to high-affinity binders for challenging protein targets.
Table 1: Potential Contributions of this compound in DNA-Templated Synthesis
| Feature | Potential Advantage |
|---|---|
| Chiral Center | Introduces stereochemical diversity into the macrocycle library. |
| Bulky Side Chain | Can create conformationally restricted structures, potentially improving binding affinity and selectivity. |
Scaffold for Combinatorial Chemistry
In combinatorial chemistry, a central molecular framework, or scaffold, is used to generate a large number of derivatives by attaching various chemical moieties. Chiral amino acids are valuable scaffolds because they provide a stereochemically defined core from which to build molecular diversity.
This compound possesses two key functional groups—the carboxylic acid and the amino group—that can be orthogonally protected and functionalized. This allows for the systematic attachment of a wide variety of building blocks. The distinct stereochemistry at the alpha-carbon provides a fixed three-dimensional orientation for the appended groups. Although no specific combinatorial libraries built upon this amino acid are documented, its structure is suitable for such applications.
Precursor for Specialty Chemicals and Materials Science Applications
Non-natural amino acids are increasingly being explored as monomers for the synthesis of novel polymers and specialty materials. Their incorporation can introduce chirality, biodegradability, and specific functional groups into the material.
Theoretically, this compound could be used to synthesize specialty polyamides or other polymers. The bulky, hydrophobic side chain would be expected to influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. However, there is currently no available research detailing the use of this specific amino acid in materials science.
Table 2: Hypothetical Applications in Materials Science
| Potential Material | Conferred Property |
|---|---|
| Specialty Polyamides | Increased hydrophobicity and altered thermal properties due to the bulky side chain. |
Biochemical and Molecular Recognition Studies of 2r 2 Amino 3,4 Dimethylpentanoic Acid in Vitro Focus
Investigation of Enzyme-Substrate/Inhibitor Interactions
The unique structural features of (2R)-2-Amino-3,4-dimethylpentanoic acid, particularly its stereochemistry and the bulky dimethylpentyl side chain, suggest that its interactions with enzymes would be highly specific. However, without experimental data, any discussion of its role as a substrate or inhibitor is speculative.
Kinetic Characterization with Transaminases and Decarboxylases
The interaction of this compound with transaminases and decarboxylases has not been specifically documented. Transaminases catalyze the transfer of an amino group from an amino acid to a keto acid. The bulky side chain of this compound could present steric hindrance within the active site of many transaminases, potentially making it a poor substrate or a competitive inhibitor.
Similarly, amino acid decarboxylases catalyze the removal of a carboxyl group. The substrate specificity of these enzymes is often stringent. A hypothetical kinetic study would involve incubating the compound with purified transaminases or decarboxylases and monitoring the reaction progress, typically by spectrophotometry or chromatography, to determine kinetic parameters.
Table 1: Hypothetical Kinetic Parameters for the Interaction of this compound with a Generic Transaminase
| Enzyme | Substrate/Inhibitor | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Type of Inhibition |
| Transaminase A | This compound | Data not available | Data not available | Data not available | Data not available |
Binding Affinity Studies with Target Proteins
Quantitative data on the binding affinity of this compound to any target protein is currently unavailable. Such studies, typically performed using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would be necessary to determine the dissociation constant (Kd) and provide insight into the thermodynamics of binding.
Role in Non-Canonical Amino Acid Incorporation via Genetic Code Expansion
The incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion is a powerful tool in protein engineering. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.
Engineering of Aminoacyl-tRNA Synthetases for Specific Recognition
There are no reports of an aminoacyl-tRNA synthetase (aaRS) being engineered to specifically recognize and charge this compound onto a tRNA. The development of such an enzyme would be a prerequisite for its use in genetic code expansion. This process typically involves creating a library of mutant aaRSs and using selection methods to identify variants that can efficiently and selectively utilize the desired ncAA. The steric bulk of the dimethylpentyl group would likely necessitate significant re-engineering of the amino acid binding pocket of a starting aaRS.
Table 2: Potential Aminoacyl-tRNA Synthetase Candidates for Engineering
| Original Substrate | Aminoacyl-tRNA Synthetase | Rationale for Selection |
| Leucine (B10760876) | Leucyl-tRNA synthetase (LeuRS) | Recognizes branched-chain amino acids. |
| Isoleucine | Isoleucyl-tRNA synthetase (IleRS) | Recognizes branched-chain amino acids. |
| Valine | Valyl-tRNA synthetase (ValRS) | Recognizes branched-chain amino acids. |
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) of this compound is fundamentally dictated by the size, shape, and hydrophobicity of its distinctive side chain. This side chain, with methyl groups at both the beta and gamma positions, introduces specific steric and hydrophobic characteristics that influence its interactions with biological macromolecules.
Table 1: Comparison of Hydrophobicity and Steric Parameters of Selected Amino Acids
| Amino Acid | Side Chain Structure | Hydropathy Index (Kyte & Doolittle) | Molecular Volume (ų) |
|---|---|---|---|
| Glycine (B1666218) | -H | -0.4 | 60.1 |
| Alanine | -CH₃ | 1.8 | 88.6 |
| Valine | -CH(CH₃)₂ | 4.2 | 140.0 |
| Leucine | -CH₂CH(CH₃)₂ | 3.8 | 166.7 |
| Isoleucine | -CH(CH₃)CH₂CH₃ | 4.5 | 166.7 |
| This compound (estimated) | -CH(CH₃)CH(CH₃)₂ | ~4.0 - 5.0 | ~180-190 |
Note: The values for this compound are estimations based on its structure relative to canonical amino acids, as direct experimental data is not available in the reviewed literature.
The steric bulk of the 3,4-dimethylpentyl side chain plays a critical role in how this compound is recognized by protein binding sites. The presence of a methyl group at the beta-carbon, similar to valine and isoleucine, restricts the conformational freedom of the polypeptide backbone when incorporated into a peptide chain. This can favor specific secondary structures, such as beta-sheets, and can also introduce steric hindrance that prevents binding to certain active sites.
The additional methyl group at the gamma-position further increases the steric bulk and introduces another chiral center. This complex stereochemistry can lead to highly specific interactions within a well-defined binding pocket. The precise fit of this side chain into a hydrophobic cavity of a receptor or enzyme active site would be a key determinant of binding affinity and specificity. Any mismatch in shape or size would likely result in a significant loss of binding energy due to steric clashes. The use of unnatural amino acids with varying steric properties is a common strategy in medicinal chemistry to probe the topology of binding sites and to enhance the selectivity of peptide-based drugs nih.gov.
This compound has multiple chiral centers, meaning it can exist as several stereoisomers (enantiomers and diastereomers). The specific (2R) configuration at the alpha-carbon is crucial for its recognition by biological systems, which are inherently chiral. Enzymes and receptors are typically highly stereoselective, often showing a strong preference for one enantiomer over another.
Furthermore, the stereochemistry at the beta and gamma carbons will significantly impact molecular recognition. Diastereomers, which have different spatial arrangements of their atoms, will present different three-dimensional shapes to a binding site. This can lead to substantial differences in binding affinity and biological activity. For instance, the orientation of the methyl groups will determine how well the side chain can pack into a hydrophobic pocket and can influence the positioning of the amino and carboxyl groups for interaction with the protein. While direct comparative binding studies for the stereoisomers of this specific compound are not available in the literature, it is a well-established principle that diastereomeric ligands can have vastly different pharmacological profiles.
Applications in Protein Engineering and Functional Modulation
The unique structural features of this compound make it a potentially valuable tool in protein engineering and for the functional modulation of proteins. The incorporation of NPAAs into proteins allows for the introduction of novel chemical and physical properties that are not accessible with the 20 canonical amino acids nih.govresearchgate.net.
The introduction of this bulky, hydrophobic amino acid could be used to:
Enhance Protein Stability: By incorporating it into the hydrophobic core of a protein, the increased packing density and hydrophobic interactions could lead to enhanced thermal and chemical stability.
Modulate Protein-Protein Interactions: The steric bulk of the side chain could be used to disrupt or modify protein-protein interfaces, either inhibiting or altering the formation of protein complexes.
Create Novel Binding Sites: The unique shape of the side chain could be used to engineer novel binding pockets for specific ligands.
Probe Enzyme Mechanisms: Site-specific incorporation of this amino acid into an enzyme's active site could provide insights into the role of steric and hydrophobic interactions in substrate recognition and catalysis.
The ability to site-specifically incorporate NPAAs into proteins has been significantly advanced by the development of engineered aminoacyl-tRNA synthetases and orthogonal tRNA molecules. These tools allow for the precise placement of an NPAA in a protein sequence in response to a specific codon, opening up a wide range of possibilities for creating proteins with novel functions nih.gov.
Table 2: Potential Applications of this compound in Protein Engineering
| Application Area | Rationale for Use | Potential Outcome |
|---|---|---|
| Protein Stabilization | Increased hydrophobicity and steric bulk of the side chain can improve core packing. | Enhanced thermal and chemical stability of the engineered protein. |
| Modulation of Protein-Protein Interactions | The bulky side chain can act as a steric block at a protein interface. | Inhibition or altered specificity of protein complex formation. |
| Enzyme Active Site Probing | Introduction of a non-natural side chain to understand steric and hydrophobic contributions to catalysis. | Insights into enzyme mechanism and substrate specificity. |
| Design of Novel Peptide Ligands | The unique side chain can confer high affinity and selectivity for a target receptor. | Development of peptide-based therapeutics with improved properties. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2r 2 Amino 3,4 Dimethylpentanoic Acid
Stereochemical Purity and Absolute Configuration Determination
Establishing the stereochemical integrity of (2R)-2-Amino-3,4-dimethylpentanoic acid is critical. This involves verifying the enantiomeric excess and confirming the absolute configuration at the chiral center.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like this compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective. The mobile phase composition, typically a mixture of an organic modifier (e.g., ethanol, isopropanol) and an acidic aqueous buffer, is optimized to maximize resolution. Detection is commonly performed using a UV detector. The enantiomeric excess can be quantified by integrating the peak areas of the two enantiomers.
A hypothetical chiral HPLC separation for this compound is presented in the table below.
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) |
| Mobile Phase | 0.1% Acetic Acid in Water/Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2R)-enantiomer | 8.5 min |
| Retention Time (2S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and based on typical separation parameters for similar amino acids.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation would confirm its optical activity. The sign of the rotation (+ or -) indicates whether it is dextrorotatory or levorotatory, respectively.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides information about the stereochemical features of a molecule. For an amino acid like this compound, the CD spectrum would exhibit characteristic Cotton effects in the region of the carboxyl chromophore's n→π* transition (around 210-230 nm), the sign of which can be correlated to the absolute configuration at the α-carbon.
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of all atoms in the molecule, unequivocally establishing the (R) configuration at the C2 chiral center. This technique provides unambiguous proof of the absolute configuration, serving as a reference for other chiroptical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Comprehensive 1H, 13C, and 2D NMR Experiments for Structural Elucidation
A full suite of NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
The expected chemical shifts for this compound are summarized in the table below.
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| C1 (COOH) | - | ~175 |
| C2 (CH-NH₂) | ~3.5 (d) | ~58 |
| C3 (CH) | ~2.1 (m) | ~40 |
| C4 (CH) | ~1.8 (m) | ~30 |
| C5 (CH₃) | ~0.9 (d) | ~18 |
| C6 (CH₃) | ~0.9 (d) | ~16 |
| C7 (CH₃) | ~1.0 (d) | ~20 |
| NH₂ | Variable | - |
Note: This is a representative table of expected chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Advanced NMR for Conformational Analysis and Molecular Dynamics
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can provide insights into the through-space proximity of protons. This information is invaluable for determining the preferred conformation of the molecule in solution. By analyzing the NOE cross-peaks, it is possible to deduce the relative orientation of the side-chain substituents and the backbone of the amino acid.
Furthermore, variable-temperature NMR studies can be employed to investigate the molecular dynamics of this compound, such as the rotational barriers around single bonds. This provides a more complete picture of the molecule's behavior in a dynamic solution environment.
Quantitative NMR (qNMR) for Material Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an authoritative method for determining the purity of chemical substances, including complex molecules like this compound. As a primary ratio method, qNMR allows for the determination of a compound's purity by comparing the integral of one of its ¹H NMR signals against the integral of a signal from a certified internal standard of known purity. researchgate.net
The process involves accurately weighing the sample and the internal standard, dissolving them together in a suitable deuterated solvent (such as D₂O for water-soluble amino acids), and acquiring a high-resolution ¹H NMR spectrum under conditions that ensure accurate signal integration. researchgate.net Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete magnetization recovery of all relevant protons, ensuring that signal intensities are directly proportional to the number of nuclei. sigmaaldrich.com
For this compound, a distinct signal that does not overlap with signals from the standard or impurities, such as the proton on the α-carbon, would be selected for integration. The purity is then calculated using the integral values, the weights of the sample and standard, their respective molecular weights, and the number of protons contributing to each integrated signal. sigmaaldrich.com This technique provides a high degree of accuracy and traceability, making it a cornerstone for the qualification of reference materials.
Table 1: Illustrative Data for qNMR Purity Assessment of this compound
| Parameter | This compound (Analyte) | Dimethyl Sulfone (Internal Standard) |
|---|---|---|
| Signal Used (¹H NMR) | α-CH (methine) | CH₃ (methyl) |
| Number of Protons (N) | 1 | 6 |
| Molecular Weight (MW) | 145.20 g/mol | 94.13 g/mol |
| Weight (W) | 20.55 mg | 15.10 mg |
| Integral Value (I) | 1.00 | 4.25 |
| Purity of Standard (Purity_std) | - | 99.95% |
This table presents hypothetical data to demonstrate the calculation of purity.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the characterization of amino acids, providing precise information on molecular weight and structure, and enabling the sensitive detection of impurities.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, is critical for the unambiguous confirmation of a compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound (C₇H₁₅NO₂), the theoretical monoisotopic mass is 145.110278721 Da. nih.govnih.gov
In a typical analysis using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as the protonated ion, [M+H]⁺. The high mass accuracy of HR-MS allows for the calculated elemental formula to be distinguished from other potential formulas that might have a similar nominal mass. This confirmation is a fundamental step in structural verification.
Table 2: HR-MS Data for the Protonated Ion [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO₂ |
| Ion Formula | [C₇H₁₆NO₂]⁺ |
| Theoretical m/z | 146.11755 |
| Hypothetical Measured m/z | 146.11749 |
| Mass Difference | 0.00006 Da |
| Error | 0.41 ppm |
This table compares the theoretical exact mass with a plausible experimental value to illustrate the accuracy of HR-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Ion Mobility for Impurity Profiling
Impurity profiling is essential for understanding the quality of a chemical substance. The combination of Liquid Chromatography (LC), Mass Spectrometry (MS), and Ion Mobility Spectrometry (IMS) provides a powerful, multi-dimensional analytical approach for this purpose. enovatia.com LC separates the target compound from its impurities based on their physicochemical properties, such as polarity, before they enter the mass spectrometer. nih.gov
The addition of ion mobility provides an orthogonal separation dimension. After ionization, all ions are guided into an ion mobility cell where they drift through a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the cell is dependent on its size, shape, and charge, a property known as its collisional cross-section (CCS). mdpi.com
This technique is exceptionally valuable for separating isomers, which have identical masses and are therefore indistinguishable by MS alone. Potential impurities in this compound could include diastereomers (e.g., (2S,3R)- or (2S,3S)- forms) generated during synthesis. While these diastereomers would have the same m/z value, their different three-dimensional structures would likely result in different drift times and CCS values, allowing for their detection and quantification. enovatia.com
Table 3: Characterization of Potential Impurities by LC-MS with Ion Mobility
| Compound | Expected Retention Time | m/z of [M+H]⁺ | Expected Drift Time / CCS |
|---|---|---|---|
| This compound | t₁ | 146.1176 | CCS₁ |
| Diastereomeric Impurity | t₂ (may be similar to t₁) | 146.1176 | CCS₂ (different from CCS₁) |
| Precursor Impurity (e.g., Keto acid) | t₃ (different from t₁) | Varies | Varies |
| Side-product Impurity | t₄ (different from t₁) | Varies | Varies |
This table outlines how the multi-dimensional approach can differentiate impurities, particularly isomers with identical mass.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its molecular vibrations. mdpi.com These two methods are complementary and provide a characteristic "fingerprint" for a compound.
In the solid state, amino acids like this compound typically exist as zwitterions. This structure features a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The vibrational spectra will reflect these specific ionic forms.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. Vibrations that result in a change in the molecule's dipole moment are IR-active. For the zwitterionic form, strong bands would be expected for the N-H stretches of the -NH₃⁺ group and the asymmetric and symmetric stretches of the -COO⁻ group.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. C-C and C-H vibrations within the alkyl backbone, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum.
The combined analysis of both IR and Raman spectra allows for a confident assignment of all major functional groups within the molecule. nih.gov
Table 4: Expected Vibrational Frequencies for Zwitterionic this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Asymmetric Stretch | -NH₃⁺ | 3000 - 3200 | Medium-Strong | Weak |
| C-H Stretches | Alkyl (CH, CH₃) | 2870 - 2960 | Strong | Strong |
| N-H Asymmetric Bend | -NH₃⁺ | ~1610 - 1660 | Medium | Weak |
| C=O Asymmetric Stretch | -COO⁻ | ~1560 - 1600 | Strong | Weak-Medium |
| C-H Bends | Alkyl (CH, CH₃) | 1350 - 1470 | Medium | Medium |
| C=O Symmetric Stretch | -COO⁻ | ~1400 - 1450 | Medium-Strong | Strong |
| C-N Stretch | α-Carbon-Nitrogen | ~1000 - 1200 | Medium | Weak |
This table provides a summary of characteristic vibrational bands based on general data for zwitterionic amino acids.
Computational Chemistry and Molecular Modeling Investigations
Conformational Landscape Analysis via Molecular Mechanics and Quantum Chemistry
The structural flexibility of (2R)-2-Amino-3,4-dimethylpentanoic acid, arising from the rotation around its single bonds, gives rise to a complex conformational landscape. Understanding this landscape is crucial as the biological activity of a molecule is often dictated by the specific three-dimensional shape it adopts.
Table 1: Representative Dihedral Angles and Relative Energies of Postulated Conformers
This table is illustrative, based on typical values for branched-chain amino acids, as specific experimental or computational studies on this exact isomer are not publicly available.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | 55 |
| B | ~180° (anti) | 0.50 | 30 |
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
To investigate how this compound might interact with biological targets such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed. Docking algorithms predict the preferred orientation of the molecule (the ligand) when bound to a protein's active site, generating a binding score that estimates the strength of the interaction.
Given its structure as an analog of amino acids like leucine (B10760876) and isoleucine, it could be docked into the active sites of enzymes that process these substrates. The bulky, branched side chain—with methyl groups at both the 3 and 4 positions—would be expected to form significant hydrophobic and van der Waals interactions within a nonpolar binding pocket. The amino and carboxylate groups would serve as key hydrogen bond donors and acceptors, respectively.
Following docking, MD simulations can be performed on the protein-ligand complex. These simulations model the atomic movements of the system over time, providing insights into the stability of the binding pose, the flexibility of the ligand in the active site, and the specific network of interactions that stabilize the complex.
Prediction of Stereochemical Outcomes in Asymmetric Synthetic Reactions
The synthesis of enantiomerically pure this compound presents a significant chemical challenge. Computational chemistry plays a vital role in predicting and rationalizing the stereochemical outcomes of asymmetric reactions. mdpi.com One common strategy for synthesizing such non-natural amino acids involves the alkylation of a chiral glycine (B1666218) enolate equivalent. nih.govmdpi.com
Quantum mechanics can be used to model the transition states of the key bond-forming step. By comparing the energies of the different diastereomeric transition states that lead to the various possible stereoisomers, chemists can predict which product will be favored. For example, in the alkylation of a nickel(II) complex of a glycine Schiff base, computational modeling can help explain why the electrophile adds to a specific face of the enolate, leading to the desired (2R) configuration at the alpha-carbon. mdpi.com
Electronic Structure Calculations for Reactivity and Spectroscopic Property Prediction
Electronic structure calculations, primarily using DFT, provide fundamental information about the distribution of electrons within the molecule. This information is key to predicting its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can indicate the most likely sites for nucleophilic or electrophilic attack.
Furthermore, these calculations can predict various spectroscopic data. For instance, computational methods can generate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule.
Table 2: Computed Molecular Properties of this compound
Data sourced from the PubChem database. nih.gov
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 145.20 g/mol | PubChem 2.1 |
| XLogP3 | -1.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |
| Exact Mass | 145.110278721 Da | PubChem 2.1 |
In Silico Screening and Library Design for Derivative Discovery
This compound can serve as a scaffold for the discovery of new bioactive molecules. In silico screening techniques allow for the rapid evaluation of large virtual libraries of derivatives. A virtual library can be constructed by computationally modifying the parent structure—for example, by adding various substituents to the side chain or by creating peptide-like molecules.
This library can then be screened against the three-dimensional structures of various protein targets using high-throughput molecular docking. nih.gov This process filters the library down to a smaller, more manageable set of "hits" that show promising binding affinities. These selected compounds can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the early stages of drug discovery. This approach leverages the unique structural features of the parent amino acid to explore new chemical space for potential therapeutic agents. researchgate.net
Future Research Directions and Emerging Paradigms for 2r 2 Amino 3,4 Dimethylpentanoic Acid
Development of Cascade and One-Pot Synthetic Strategies
The efficient synthesis of structurally complex, chiral molecules like (2R)-2-Amino-3,4-dimethylpentanoic acid is a primary objective in organic chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and sustainable cascade and one-pot reactions.
Cascade Reactions: Enzymatic cascade reactions, in particular, offer a promising avenue for the stereoselective synthesis of this amino acid. A hypothetical enzymatic cascade could involve a sequence of reactions where the product of one enzymatic step serves as the substrate for the next, all within a single reaction vessel. For instance, a cascade could be initiated with a simple precursor and utilize a series of enzymes, such as a dioxygenase followed by a decarboxylase, to introduce the desired chirality and functional groups in a highly controlled manner nih.govmdpi.com. The benefits of such an approach include reduced waste, higher yields, and milder reaction conditions.
| Synthetic Strategy | Key Advantages | Potential Catalyst Types | Hypothetical Precursors |
| Enzymatic Cascade | High stereoselectivity, mild conditions, reduced waste | Dioxygenases, Decarboxylases, Transaminases | Simple aliphatic acids or keto acids |
| Chemoenzymatic One-Pot | Combines chemical and enzymatic strengths, shorter routes | Metal catalysts, Organocatalysts, Hydrolases, Lyases | Unsaturated esters, aldehydes |
Integration into Artificial Metalloenzyme Systems
Artificial metalloenzymes, which combine the catalytic prowess of transition metals with the selectivity of a protein scaffold, are at the forefront of catalyst design. The unique steric and electronic properties of this compound make it an intriguing candidate for incorporation into these novel catalytic systems.
The sterically demanding side chain of this amino acid could be exploited to create highly specific binding pockets within an artificial metalloenzyme. By genetically encoding this unnatural amino acid into a protein scaffold, a unique microenvironment can be engineered around a catalytically active metal center semanticscholar.orgwikipedia.org. This could lead to artificial metalloenzymes with novel catalytic activities and enhanced stereoselectivity for a range of chemical transformations, such as asymmetric C-H activation or carbon-carbon bond formation. The development of such systems would involve the in vivo incorporation of metal-binding unnatural amino acids, a strategy that has shown promise in creating catalysts for reactions not seen in nature semanticscholar.orgwikipedia.org.
Exploration in Supramolecular Chemistry and Self-Assembly
The self-assembly of amino acids into well-defined nanostructures is a rapidly growing field with applications in materials science and nanotechnology. The chirality and bulky side chain of this compound are expected to play a significant role in directing its self-assembly behavior.
Future research in this area will likely investigate how this amino acid, either alone or in combination with other molecules, can form supramolecular architectures such as nanofibers, nanotubes, and vesicles rsc.orgmdpi.com. The specific stereochemistry of the molecule is anticipated to induce a preferred handedness in the resulting nanostructures, a phenomenon that is critical for applications in chiral separations and asymmetric catalysis frontiersin.orgacs.orgmanchester.ac.uk. The study of its co-assembly with other amino acids or metal ions could lead to the discovery of novel materials with tunable properties rsc.orgacs.org.
| Self-Assembly System | Potential Nanostructure | Driving Forces | Potential Applications |
| Pure this compound | Nanofibers, chiral ribbons | Hydrogen bonding, van der Waals interactions, hydrophobic effects | Chiral catalysts, sensing platforms |
| Co-assembly with other amino acids | Vesicles, hydrogels | Electrostatic interactions, hydrogen bonding | Drug delivery, tissue engineering |
| Co-assembly with metal ions | Coordination polymers, crystalline frameworks | Metal-ligand coordination, hydrogen bonding | Gas storage, separation |
Advanced Biomaterial Engineering (excluding specific industrial products)
Amino acid-based polymers are gaining increasing attention in the field of biomaterials due to their biocompatibility and biodegradability. The incorporation of this compound into biopolymers could lead to materials with unique physical and biological properties.
The sterically hindered side chain of this amino acid could be used to control the degradation rates and mechanical properties of polymers researchgate.net. For instance, its inclusion in polyesters or polyamides could disrupt chain packing, leading to more flexible materials with tailored degradation profiles. Furthermore, the chirality of the amino acid can influence the interactions of the resulting biomaterials with cells and biological systems, a critical factor in the design of scaffolds for tissue engineering and drug delivery systems researchgate.netnih.govnih.gov.
Enhanced Mechanistic Understanding via Real-Time Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The use of advanced, real-time spectroscopic techniques will be instrumental in achieving this.
Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation and transformation of intermediates during a chemical reaction nih.govrsc.org. For example, real-time monitoring of the enzymatic synthesis of this amino acid could allow for the direct observation of enzyme-substrate complexes and the tracking of product formation, leading to a more detailed understanding of the catalytic cycle nih.gov. This knowledge can then be used to engineer more efficient and selective catalysts.
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ IR/Raman Spectroscopy | Vibrational modes of intermediates, reaction kinetics | Monitoring synthesis reactions, studying enzyme mechanisms |
| Real-time NMR Spectroscopy | Structural information on transient species, reaction pathways | Mechanistic studies of catalytic cycles |
| Mass Spectrometry | Identification of intermediates and products, reaction monitoring | Analysis of complex reaction mixtures |
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced
Conduct a hazard assessment using GHS criteria:
- Skin/Irritation : Category 2 (H315) – Use pH-neutral buffers during handling.
- Respiratory Toxicity : Category 3 (H335) – Monitor airborne concentrations with real-time sensors .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced
Contradictions often arise from impurities or stereochemical variability. To address this:
Reproduce Synthesis : Follow published protocols (e.g., ’s DCC-mediated coupling) and validate purity via HPLC-MS.
Bioassay Controls : Include enantiomeric controls (e.g., (2S)-isomer) in enzymatic or cellular assays to isolate stereospecific effects.
Meta-Analysis : Cross-reference data with databases like PubChem or ChEMBL to identify outliers .
What computational strategies are effective for predicting the biological targets of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate interactions with amino acid-binding proteins (e.g., bacterial peptide transporters).
- QSAR Modeling : Train models on analogs (e.g., 3,4-dimethyl valine derivatives) to predict pharmacokinetic properties .
- MD Simulations : Analyze binding stability in lipid bilayers to assess membrane permeability .
How can researchers optimize the solubility of this compound for in vitro studies?
Q. Basic
- Solvent Screening : Test aqueous buffers (pH 7.4) with co-solvents like DMSO (≤1% v/v).
- Salt Formation : Prepare hydrochloride or sodium salts to enhance water solubility .
Q. Advanced
- Thermodynamic Solubility Analysis : Use shake-flask methods with HPLC quantification.
- Co-Crystallization : Explore co-crystals with cyclodextrins or ionic liquids to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
